molecular formula C11H11N3O2S B12820441 2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide

2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide

Cat. No.: B12820441
M. Wt: 249.29 g/mol
InChI Key: OTXTUNARQWHCJV-UHFFFAOYSA-N
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Description

2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide is a chemical compound with the molecular formula C11H11N3OS This compound is known for its unique structure, which includes an imidazole ring, a carboxamide group, and a p-tolylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide typically involves the reaction of an appropriate imidazole derivative with p-tolylthiol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like chloroform. The reaction is carried out at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The p-tolylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-(phenylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
  • 2-Oxo-4-(methylthio)-2,3-dihydro-1H-imidazole-1-carboxamide
  • 2-Oxo-4-(ethylthio)-2,3-dihydro-1H-imidazole-1-carboxamide

Uniqueness

2-Oxo-4-(p-tolylthio)-2,3-dihydro-1H-imidazole-1-carboxamide is unique due to the presence of the p-tolylthio group, which imparts specific chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-(4-methylphenyl)sulfanyl-2-oxo-1H-imidazole-3-carboxamide

InChI

InChI=1S/C11H11N3O2S/c1-7-2-4-8(5-3-7)17-9-6-14(10(12)15)11(16)13-9/h2-6H,1H3,(H2,12,15)(H,13,16)

InChI Key

OTXTUNARQWHCJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN(C(=O)N2)C(=O)N

Origin of Product

United States

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